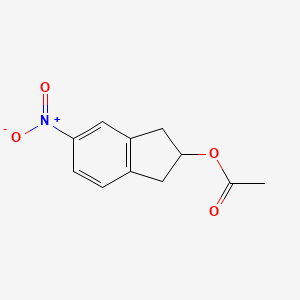

2-Acetoxy-5-nitroindane

Descripción

2-Acetoxy-5-nitroindane is a nitro-substituted indane derivative featuring an acetoxy group at position 2 and a nitro group at position 4. The indane core consists of a benzene ring fused to a cyclopentane ring, creating a bicyclic structure. The molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. The acetoxy group (ester) introduces moderate lipophilicity, while the nitro group imparts electron-withdrawing effects, influencing reactivity and stability.

Propiedades

Fórmula molecular |

C11H11NO4 |

|---|---|

Peso molecular |

221.21 g/mol |

Nombre IUPAC |

(5-nitro-2,3-dihydro-1H-inden-2-yl) acetate |

InChI |

InChI=1S/C11H11NO4/c1-7(13)16-11-5-8-2-3-10(12(14)15)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |

Clave InChI |

PVMVZWRGUGZCJQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 2-Acetoxy-5-nitroindane with three structurally related compounds from the evidence:

Physicochemical and Reactivity Comparisons

Electron-withdrawing Effects: The nitro group in 2-Acetoxy-5-nitroindane deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Similar effects are observed in 2-Hydroxy-5-nitroaniline, though its hydroxy group is ortho/para-directing . In 2-Chloro-5-methylnicotinonitrile, the chloro and nitrile groups further enhance electron withdrawal, increasing reactivity toward nucleophilic aromatic substitution compared to the acetoxy ester .

Solubility and Stability: 2-Hydroxy-5-nitroaniline exhibits higher water solubility due to its phenolic hydroxy group, whereas 2-Acetoxy-5-nitroindane is more lipophilic. The ester group in the latter may hydrolyze to form 2-hydroxy-5-nitroindane under physiological conditions. The pyridine core in 2-Chloro-5-methylnicotinonitrile contributes to thermal stability, contrasting with the indane system, which may exhibit strain-dependent reactivity.

Synthetic Utility :

- 2-Hydroxy-5-nitroaniline is a standard reference material in environmental analysis, highlighting its stability and purity .

- Ranitidine-related compounds (e.g., nitroacetamide derivatives) demonstrate the pharmacological relevance of nitro groups in drug design, though their structural complexity differs significantly from 2-Acetoxy-5-nitroindane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.